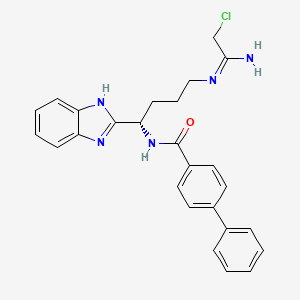

BB-Cl-Amidine

Description

Properties

IUPAC Name |

N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN5O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOAWJHYHGBQFI-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BB-Cl-Amidine: A Dual-Function Inhibitor Targeting Citrullination and Innate Immune Signaling

An In-depth Technical Guide on the Mechanism of Action of BB-Cl-Amidine for Researchers, Scientists, and Drug Development Professionals.

This compound is a potent, cell-permeable small molecule that has garnered significant interest in the scientific community for its multifaceted mechanism of action. Initially developed as an irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs), it has shown considerable therapeutic potential in preclinical models of autoimmune diseases and cancer. More recently, a second, PAD-independent mechanism has been elucidated, revealing its ability to directly inhibit the Stimulator of Interferon Genes (STING) protein, a key mediator of innate immunity. This guide provides a comprehensive overview of the dual mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Primary Mechanism of Action: Irreversible Inhibition of Peptidylarginine Deiminases (PADs)

This compound acts as an irreversible inhibitor of PAD enzymes, a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins.[1] This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including gene regulation, inflammation, and the formation of neutrophil extracellular traps (NETs).

The inhibitory action of this compound is achieved through the covalent modification of a conserved cysteine residue within the active site of PAD enzymes.[2] This irreversible binding effectively inactivates the enzyme, preventing the conversion of arginine to citrulline. This compound is a second-generation PAD inhibitor, designed as a C-terminal bioisostere of Cl-amidine with enhanced cellular uptake and a significantly longer in vivo half-life.[1][3]

Quantitative Data: Potency and Selectivity of this compound against PAD Isozymes

The efficacy of this compound as an irreversible inhibitor is best described by the second-order rate constant, kinact/KI. The table below summarizes the potency and selectivity of this compound against four catalytically active human PAD isozymes. For comparison, data for its precursor, Cl-amidine, is also included.

| Inhibitor | PAD1 (M⁻¹min⁻¹) | PAD2 (M⁻¹min⁻¹) | PAD3 (M⁻¹min⁻¹) | PAD4 (M⁻¹min⁻¹) |

| This compound | 16,100 | 4,100 | 6,800 | 13,300 |

| Cl-amidine | 18,000 | 4,500 | 9,000 | 15,000 |

| Data sourced from Knight JS, et al. Ann Rheum Dis. 2015.[3] |

The cellular potency of this compound has been demonstrated in various cell lines. The table below shows the half-maximal effective concentration (EC50) for cell viability in human osteosarcoma (U2OS) cells.

| Inhibitor | EC₅₀ in U2OS cells (μM) |

| This compound | 8.8 ± 0.6 |

| Cl-amidine | >200 |

| Data sourced from Knight JS, et al. Ann Rheum Dis. 2015.[3] |

Signaling Pathway: PAD Inhibition and Downstream Effects

The inhibition of PAD enzymes by this compound has several significant downstream consequences, most notably the disruption of NET formation. NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. However, excessive NET formation is implicated in the pathogenesis of autoimmune diseases like lupus and rheumatoid arthritis. Citrullination of histones by PAD4 is a critical step in chromatin decondensation and subsequent NET release. By inhibiting PAD4, this compound effectively blocks this process.

Caption: this compound irreversibly inhibits PAD enzymes, preventing protein citrullination and downstream effects.

Secondary Mechanism of Action: Direct Inhibition of STING

Recent studies have unveiled a novel, PAD-independent mechanism of action for this compound: the direct inhibition of the STING protein.[4] STING is a central adaptor protein in the innate immune system that senses cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation by cyclic GMP-AMP (cGAMP), STING oligomerizes and translocates from the endoplasmic reticulum to the Golgi apparatus, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

This compound has been shown to covalently modify cysteine 148 (Cys148) of human STING, a residue critical for its oligomerization.[4] By blocking STING oligomerization, this compound effectively terminates the downstream signaling pathway.

Signaling Pathway: STING Inhibition

The inhibition of STING by this compound represents a distinct anti-inflammatory mechanism that is independent of its effects on PAD enzymes. This dual activity makes this compound a unique tool for studying inflammatory pathways and a potential therapeutic for STING-driven diseases.

Caption: this compound inhibits STING signaling by preventing its oligomerization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro PAD Inhibition Assay

This protocol is adapted from methods used to determine the potency of irreversible PAD inhibitors.[5][6][7]

Objective: To determine the kinact/KI of this compound for a specific PAD isozyme.

Materials:

-

Recombinant human PAD enzyme (PAD1, 2, 3, or 4)

-

This compound

-

N-α-Benzoyl-L-arginine ethyl ester (BAEE) or a similar colorimetric or fluorometric PAD substrate

-

Assay Buffer: 100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 5 mM DTT

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add varying concentrations of this compound to the assay buffer.

-

Add the PAD enzyme to each well and incubate for different time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C to allow for time-dependent inactivation.

-

Initiate the enzymatic reaction by adding the PAD substrate (e.g., BAEE) to each well.

-

Immediately measure the rate of product formation kinetically using a microplate reader at the appropriate wavelength for the chosen substrate.

-

Plot the natural log of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.

-

The observed inactivation rate constant (kobs) is determined from the negative slope of this plot.

-

Replot kobs versus the inhibitor concentration. The slope of this line represents the second-order rate constant, kinact/KI.

Caption: A stepwise workflow for determining the inhibitory potency of this compound against PAD enzymes.

Quantification of Neutrophil Extracellular Trap (NET) Formation

This protocol is based on immunofluorescence microscopy methods to visualize and quantify NETs.[8][9][10][11][12]

Objective: To assess the effect of this compound on NET formation by neutrophils.

Materials:

-

Isolated human or murine neutrophils

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimulus

-

Poly-L-lysine coated coverslips or 96-well plates

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 5% bovine serum albumin (BSA) in PBS

-

Primary antibodies: Anti-myeloperoxidase (MPO) and anti-citrullinated histone H3 (CitH3)

-

Fluorescently labeled secondary antibodies

-

DAPI or Hoechst stain for DNA

-

Fluorescence microscope

Procedure:

-

Isolate neutrophils from fresh blood using density gradient centrifugation.

-

Seed neutrophils onto poly-L-lysine coated coverslips or plates and allow them to adhere.

-

Pre-treat the neutrophils with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the neutrophils with PMA to induce NET formation and incubate for 3-4 hours.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with 5% BSA.

-

Incubate with primary antibodies against MPO and CitH3 overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain DNA with DAPI or Hoechst.

-

Acquire images using a fluorescence microscope.

-

Quantify NET formation by measuring the area of extracellular DNA co-localized with MPO and CitH3 signals using image analysis software.

Caption: A workflow for visualizing and quantifying the effect of this compound on NET formation.

STING Oligomerization Assay

This protocol utilizes Blue Native PAGE (BN-PAGE) to assess STING oligomerization.[13][14][15][16]

Objective: To determine if this compound inhibits STING oligomerization.

Materials:

-

HEK293T cells expressing STING

-

This compound

-

cGAMP or other STING agonist

-

Lysis buffer for native protein extraction (e.g., 1% Digitonin in BN-PAGE buffer)

-

Blue Native PAGE (BN-PAGE) gels

-

BN-PAGE running buffers

-

Antibody against STING

-

Western blotting equipment

Procedure:

-

Culture HEK293T cells expressing STING.

-

Pre-treat the cells with this compound or vehicle for 1 hour.

-

Stimulate the cells with cGAMP for a short period (e.g., 30 minutes) to induce STING oligomerization.

-

Lyse the cells in a native lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Mix the supernatant with a non-denaturing loading dye.

-

Separate the protein complexes on a BN-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using an anti-STING antibody to visualize the monomeric and oligomeric forms of STING.

Caption: A workflow to assess the impact of this compound on STING oligomerization using Blue Native PAGE.

In Vivo Efficacy

This compound has demonstrated significant therapeutic potential in various preclinical animal models.

Autoimmune Disease Models

In the MRL/lpr mouse model of systemic lupus erythematosus (SLE), treatment with this compound has been shown to reduce disease severity.[3][17][18]

| Treatment Group | Proteinuria (mg/dL) at 14 weeks | Skin Lesion Score (0-3) at 14 weeks |

| Vehicle | 150 ± 25 | 2.5 ± 0.5 |

| This compound (1 mg/kg/day) | 50 ± 10 | 1.0 ± 0.3 |

| p < 0.05 compared to vehicle. Data are representative of published findings.[3] |

Cancer Models

In xenograft models of breast cancer using MDA-MB-231 cells, this compound has been shown to reduce tumor growth.[19][20][21][22][23]

| Treatment Group | Tumor Volume (mm³) at Day 28 |

| Vehicle | 1200 ± 150 |

| This compound (10 mg/kg, i.p.) | 600 ± 100* |

| p < 0.05 compared to vehicle. Data are representative of published findings. |

Conclusion

This compound is a powerful research tool with a unique dual mechanism of action, targeting both PAD-mediated citrullination and STING-dependent innate immune signaling. Its ability to potently and irreversibly inhibit PAD enzymes has established it as a valuable agent for studying the role of citrullination in health and disease. The discovery of its direct inhibitory effect on STING has opened up new avenues for research into the regulation of innate immunity and the development of novel anti-inflammatory therapeutics. The comprehensive data and detailed protocols provided in this guide are intended to facilitate further investigation into the multifaceted biological activities of this compound and to support its application in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]

- 7. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Live Imaging and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. intjmorphol.com [intjmorphol.com]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Separation of Protein Oligomers by Blue Native Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Peptidylarginine Deiminase Inhibition Mitigates NET Formation and Protects Against Kidney, Skin, and Vascular Disease in Lupus-Prone MRL/Lpr Mice - ACR Meeting Abstracts [acrabstracts.org]

- 19. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 20. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

BB-Cl-Amidine: A Pan-PAD Inhibitor with Dual Functionality for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BB-Cl-Amidine has emerged as a potent, second-generation, irreversible pan-peptidylarginine deiminase (PAD) inhibitor. Evolved from its predecessor, Cl-amidine, this compound exhibits enhanced cellular potency and a significantly longer in vivo half-life, making it a valuable tool for investigating the physiological and pathological roles of protein citrullination. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, detailed experimental protocols for its use, and its recently discovered dual functionality as a STING pathway inhibitor. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for their scientific endeavors.

Introduction to this compound

This compound is a haloacetamidine-based irreversible inhibitor of all five PAD isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6). The structural modifications of this compound, specifically the replacement of the N-terminal benzoyl group with a biphenyl moiety and the C-terminal amide with a benzimidazole group, confer increased hydrophobicity and resistance to proteolysis.[1] These enhancements lead to improved cellular uptake and a longer in vivo half-life compared to the first-generation inhibitor, Cl-amidine.[2][3]

The primary mechanism of action of this compound involves the covalent modification of a critical cysteine residue in the active site of PAD enzymes, leading to their irreversible inactivation.[3] This inhibition of PAD activity prevents the conversion of arginine residues to citrulline on target proteins, a post-translational modification implicated in the pathogenesis of various diseases, including autoimmune disorders, inflammatory conditions, and cancer.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and comparison with other PAD inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound Against Human PAD Isozymes

| PAD Isozyme | kinact/KI (M-1min-1) | Reference |

| PAD1 | 16,100 | [4] |

| PAD2 | 4,100 | [4] |

| PAD3 | 6,800 | [4] |

| PAD4 | 13,300 | [4] |

Table 2: Cellular Potency and Pharmacokinetics of this compound vs. Cl-amidine

| Parameter | This compound | Cl-amidine | Reference |

| EC50 in U2OS cells | 8.8 ± 0.6 µM | >200 µM | [2] |

| In vivo half-life (mice) | 1.75 hours | ~15 minutes | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro PAD Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on recombinant PAD enzymes.

Materials:

-

Recombinant human PAD enzymes (e.g., PAD4)

-

This compound

-

PAD assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 1 mM DTT)

-

Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE, or a fluorescent substrate)

-

Detection reagent (specific to the chosen substrate)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the recombinant PAD enzyme to the desired concentration in cold PAD assay buffer.

-

In a 96-well plate, add the PAD enzyme to each well.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the PAD substrate to each well.

-

Immediately measure the product formation at regular intervals using a plate reader at the appropriate wavelength for the detection reagent.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the reaction rate against the logarithm of the inhibitor concentration.

Neutrophil Extracellular Trap (NET) Formation Assay

This protocol details the induction of NETosis in neutrophils and its inhibition by this compound.

Materials:

-

Isolated primary neutrophils (human or murine)

-

RPMI 1640 medium

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

DNA-binding fluorescent dye (e.g., SYTOX Green or PicoGreen)

-

Fluorescence microplate reader or fluorescence microscope

-

Black 96-well plate with clear bottoms

Procedure:

-

Isolate neutrophils from fresh whole blood using a density gradient centrifugation method.

-

Resuspend the neutrophils in RPMI 1640 medium.

-

Seed the neutrophils into the wells of a black 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Add the DNA-binding fluorescent dye to each well.

-

Stimulate NET formation by adding PMA (e.g., 25-100 nM) to the wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

-

Monitor the increase in fluorescence over time (typically 2-4 hours) using a fluorescence microplate reader. Alternatively, visualize NETs at a fixed time point using a fluorescence microscope.

-

Quantify NET formation by measuring the fluorescence intensity.

In Vivo Murine Model of Lupus

This protocol outlines the use of this compound in the MRL/lpr mouse model of systemic lupus erythematosus (SLE).

Materials:

-

MRL/lpr mice (female, 8-10 weeks old)

-

This compound

-

Vehicle control (e.g., 25% DMSO in PBS)

-

Metabolic cages for urine collection

-

Urine protein quantification assay (e.g., Bradford assay or dipsticks)

-

Equipment for measuring endothelial function (e.g., myograph for isolated aortic rings)

Procedure:

-

House MRL/lpr mice under standard laboratory conditions.

-

Prepare a solution of this compound at the desired concentration (e.g., 1 mg/kg) in the vehicle.

-

Administer this compound or vehicle control to the mice daily via subcutaneous or intraperitoneal injection for a specified duration (e.g., from 8 to 14 weeks of age).[5][6]

-

Monitor the health and body weight of the mice regularly.

-

At regular intervals, place the mice in metabolic cages to collect urine for 24 hours.

-

Measure the protein concentration in the collected urine to assess proteinuria.

-

At the end of the study, euthanize the mice and harvest tissues for further analysis.

-

To assess endothelial function, isolate the thoracic aorta and prepare aortic rings for isometric tension recording in a myograph.[5]

-

Determine the acetylcholine-induced endothelium-dependent relaxation of the aortic rings.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

Dual Functionality: Inhibition of the STING Pathway

Recent groundbreaking research has unveiled a novel mechanism of action for this compound, independent of its PAD-inhibitory activity. This compound has been identified as a potent inhibitor of the Stimulator of Interferon Genes (STING) protein.[4][7]

STING is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING triggers downstream signaling cascades involving TBK1 and IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines.

This compound has been shown to directly and covalently modify the STING protein, thereby preventing its oligomerization and subsequent activation of downstream signaling pathways.[4][7] This inhibition of STING-dependent signaling occurs in the subnanomolar range and is independent of PAD activity.[4]

This dual functionality of this compound as both a pan-PAD and a STING inhibitor has significant implications for its use in research and potential therapeutic applications. It is crucial for researchers to consider both mechanisms when interpreting experimental results obtained with this compound. For instance, the anti-inflammatory effects observed with this compound in certain models may be attributable to its inhibition of the STING pathway, PAD inhibition, or a combination of both.

Conclusion

This compound is a powerful and versatile research tool for investigating the roles of protein citrullination and the STING signaling pathway in health and disease. Its improved pharmacokinetic profile compared to first-generation PAD inhibitors makes it particularly suitable for in vivo studies. The detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in various research settings. The discovery of its dual inhibitory activity on both PADs and STING opens up new avenues for research and necessitates a careful consideration of its multifaceted mechanism of action in the design and interpretation of experiments. As our understanding of the intricate roles of protein citrullination and innate immunity in disease pathogenesis continues to grow, this compound will undoubtedly remain a key compound in the arsenal of researchers and drug developers.

References

- 1. Guidelines for Assessing Mouse Endothelial Function via Ultrasound Imaging: A report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analyses of Proteinuria, Renal Infiltration of Leukocytes, and Renal Deposition of Proteins in Lupus-prone MRL/lpr Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting STING oligomerization with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting STING oligomerization with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

BB-Cl-Amidine: A Technical Guide to a Potent Pan-Peptidylarginine Deiminase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BB-Cl-Amidine, a second-generation, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs). This compound was developed to improve upon the therapeutic potential of its predecessor, Cl-amidine, by enhancing cellular permeability and in vivo stability. This document details its discovery, mechanism of action, and key experimental data, offering a valuable resource for researchers in inflammation, autoimmune diseases, and oncology.

Discovery and Rationale for Synthesis

This compound was synthesized as part of a strategic effort to enhance the drug-like properties of the first-generation PAD inhibitor, Cl-amidine. While Cl-amidine demonstrated efficacy in various disease models, its therapeutic potential was limited by a short in vivo half-life and poor cellular permeability.

To address these limitations, two key structural modifications were incorporated into the Cl-amidine scaffold to create this compound[1][2]:

-

C-terminal Benzimidazole: The C-terminal amide of Cl-amidine was replaced with a benzimidazole group. This bioisostere was designed to increase resistance to proteolytic degradation, thereby extending the inhibitor's half-life in vivo[1][2].

-

N-terminal Biphenyl Group: The N-terminal benzoyl group was substituted with a more hydrophobic biphenyl moiety. This modification was intended to increase the molecule's lipophilicity, facilitating its passage across cellular membranes and enhancing its cellular potency[1][2].

These rational design choices resulted in a compound with significantly improved pharmacological properties compared to its parent molecule.

Mechanism of Action

This compound is an irreversible, mechanism-based inhibitor of PAD enzymes. It functions by covalently modifying a critical cysteine residue within the active site of PADs[3]. This irreversible binding permanently inactivates the enzyme, preventing it from catalyzing the conversion of arginine residues to citrulline on substrate proteins, such as histones. The inhibition of protein citrullination is the primary mechanism through which this compound exerts its biological effects.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibitory activity against multiple PAD isoforms. The efficiency of irreversible inhibitors is best described by the second-order rate constant kinact/KI.

| PAD Isoform | kinact/KI (M-1min-1) | Reference |

| PAD1 | 16,100 | |

| PAD2 | 4,100 | |

| PAD3 | 6,800 | |

| PAD4 | 13,300 |

Cellular Efficacy

The structural modifications in this compound led to a dramatic increase in its cellular potency compared to Cl-amidine. This is evident from its half-maximal effective concentration (EC50) in cellular assays.

| Cell Line | Assay | EC50 (µM) | Reference |

| U2OS (human osteosarcoma) | Cell Viability | 8.8 ± 0.6 | [2][3] |

| HEK293T/PAD2 | Histone H3 Citrullination | 1.2 |

In Vivo Pharmacokinetics

Pharmacokinetic studies in mice have confirmed the improved in vivo stability of this compound over Cl-amidine.

| Compound | In Vivo Half-life | Dosing | Animal Model | Reference |

| This compound | 1.75 hours | 1 mg/kg | C57BL/6 mice | |

| Cl-amidine | ~15 minutes | 10 mg/kg | C57BL/6 mice |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the chemical synthesis of this compound is not publicly available in the reviewed literature. The development has been described as part of a program to improve the cellular bioavailability of Cl-amidine by replacing the C-terminal amide with a benzimidazole and the N-terminal benzoyl group with a biphenyl moiety to increase hydrophobicity and prevent proteolysis[1][2].

In Vitro PAD Inhibition Assay

This protocol is adapted from methodologies used to characterize haloacetamidine-based PAD inhibitors.

Objective: To determine the in vitro potency (kinact/KI) of this compound against recombinant human PAD enzymes.

Materials:

-

Recombinant human PAD1, PAD2, PAD3, and PAD4

-

This compound

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl2, 1 mM DTT

-

Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE)

-

Colorimetric detection reagents

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in Assay Buffer to achieve a range of concentrations.

-

In a 96-well plate, add the diluted this compound solutions to the wells.

-

Add the recombinant PAD enzyme to each well and incubate for various time points at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the BAEE substrate to each well.

-

Monitor the rate of citrulline formation over time using a colorimetric method that detects the ammonia produced during the reaction.

-

Calculate the observed rate of inactivation (kobs) for each inhibitor concentration.

-

Plot kobs versus the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the kinact and KI values. The ratio kinact/KI represents the potency of the irreversible inhibitor.

Cellular Histone Citrullination Assay

This protocol is based on studies evaluating the cellular activity of this compound.

Objective: To measure the ability of this compound to inhibit intracellular histone citrullination.

Materials:

-

HEK293T cells overexpressing PAD2 (HEK293T/PAD2) or other suitable cell line (e.g., HL-60)

-

This compound

-

Cell culture medium

-

Calcium ionophore (e.g., A23187 or ionomycin)

-

Lysis buffer

-

Primary antibodies: anti-citrullinated histone H3 (or H4) and anti-total histone H3 (or H4)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed HEK293T/PAD2 cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce PAD activity by treating the cells with a calcium ionophore (e.g., 5 µM ionomycin) in the presence of CaCl2 for a defined period (e.g., 3 hours).

-

Wash the cells with PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against citrullinated histone H3 and total histone H3.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the citrullinated histone signal to the total histone signal to determine the extent of inhibition.

Neutrophil Extracellular Trap (NET) Formation Assay

This protocol is based on in vitro studies of NETosis inhibition by this compound.

Objective: To assess the effect of this compound on NET formation by neutrophils.

Materials:

-

Isolated primary human or murine neutrophils

-

This compound

-

NET stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore)

-

Cell-impermeant DNA dye (e.g., Sytox Green)

-

Fluorescence microscope or plate reader

Procedure:

-

Isolate neutrophils from fresh blood.

-

Seed the neutrophils in a multi-well plate.

-

Pre-incubate the neutrophils with various concentrations of this compound for 30-60 minutes at 37°C.

-

Stimulate NET formation by adding a NET stimulant (e.g., 25-100 nM PMA) to the wells.

-

Add the cell-impermeant DNA dye to the wells. This dye will only stain the DNA of compromised cells and extracellular DNA (NETs).

-

Incubate the plate at 37°C for 2-4 hours.

-

Quantify NET formation by measuring the fluorescence intensity using a fluorescence plate reader or by capturing images with a fluorescence microscope and analyzing the area of NETosis.

Mandatory Visualization

References

BB-Cl-Amidine: A Second-Generation PAD Inhibitor for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline, a process known as citrullination or deimination. This modification can alter the structure and function of proteins, and its dysregulation has been implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and lupus, various cancers, and neurodegenerative diseases.[1][2][3] The growing interest in PADs as therapeutic targets has spurred the development of specific inhibitors.

BB-Cl-Amidine is a second-generation, irreversible pan-PAD inhibitor that represents a significant advancement over its predecessor, Cl-amidine.[1][4] It was designed to have improved properties, such as enhanced cellular uptake and a longer in vivo half-life, making it a more potent tool for both in vitro and in vivo studies.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound, like its parent compound Cl-amidine, is a haloacetamidine-based irreversible inhibitor of PAD enzymes.[1] It acts as a mechanism-based inhibitor, targeting a critical cysteine residue within the active site of PADs. The chloroacetamidine "warhead" of this compound mimics the guanidinium group of the natural substrate, arginine, allowing it to bind to the enzyme's active site. Once bound, the active site cysteine performs a nucleophilic attack on the inhibitor, leading to the formation of a covalent bond and subsequent irreversible inactivation of the enzyme.[1]

The key structural modifications in this compound that enhance its efficacy include the replacement of the C-terminal amide of Cl-amidine with a benzimidazole group and the substitution of the N-terminal benzoyl group with a biphenyl moiety.[5] The benzimidazole group increases the molecule's resistance to proteolytic degradation, while the biphenyl group enhances its hydrophobicity, thereby facilitating its passage across cell membranes.[1][5] These changes result in a significantly more potent inhibitor in cellular and animal models compared to Cl-amidine.[4]

Data Presentation: Quantitative Inhibitory Activity

The potency of this compound and its predecessor, Cl-amidine, has been quantified against various PAD isoforms. The following tables summarize the available kinetic data (kinact/KI) and cellular potency (IC50/EC50) values.

Table 1: In Vitro Inhibitory Potency (kinact/KI) of this compound and Cl-Amidine against PAD Isoforms

| Inhibitor | PAD1 (M-1min-1) | PAD2 (M-1min-1) | PAD3 (M-1min-1) | PAD4 (M-1min-1) | Reference |

| This compound | 16,100 | 4,100 | 6,800 | 13,300 | [2] |

| Cl-Amidine | 37,000 | 1,200 | 2,000 | 13,000 | [6] |

Table 2: Cellular Potency (IC50/EC50) of this compound and Cl-Amidine

| Inhibitor | Cell Line | Assay | Value (µM) | Reference |

| This compound | U2OS (Osteosarcoma) | Cell Viability (XTT) | 8.8 | [5] |

| This compound | HEK293/PAD2 | Histone H3 Citrullination | 1.2 | [4] |

| Cl-Amidine | U2OS (Osteosarcoma) | Cell Viability | >200 | [5] |

| Cl-Amidine | Human Leukemia | Cytotoxicity | 0.25 | [6] |

| Cl-Amidine | Human Breast Cancer | Cytotoxicity | 0.05 | [6] |

| Cl-Amidine | Human Colon Cancer | Cytotoxicity | 1 | [6] |

| Cl-Amidine | Panc-1 (Pancreatic Cancer) | Cell Invasion | - | [7] |

| Cl-Amidine | MiaPaCa-2 (Pancreatic Cancer) | Cell Invasion | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize this compound and other PAD inhibitors.

In Vitro PAD Inhibition Assay (Colorimetric Method)

This protocol is adapted from established methods for measuring PAD activity by detecting the citrulline produced.[8][9]

Materials:

-

Recombinant human PAD enzyme (PAD1, 2, 3, or 4)

-

This compound

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable PAD substrate

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT

-

Colorimetric Reagent A: Sulfuric acid/phosphoric acid mixture

-

Colorimetric Reagent B: Diacetyl monoxime and thiosemicarbazide solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 5 µL of varying concentrations of this compound (or DMSO as a vehicle control) to the appropriate wells.

-

Add 45 µL of pre-warmed Assay Buffer containing the recombinant PAD enzyme to each well. The final enzyme concentration should be optimized for linear product formation over the assay time.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of pre-warmed Assay Buffer containing the PAD substrate (e.g., 10 mM BAEE).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 100 µL of Colorimetric Reagent A to each well.

-

Add 25 µL of Colorimetric Reagent B to each well.

-

Seal the plate and incubate at 95°C for 15 minutes to allow for color development.

-

Cool the plate to room temperature and measure the absorbance at 530 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Western Blot for Histone H3 Citrullination

This protocol details the detection of citrullinated histone H3 in cells treated with a PAD inhibitor.[10][11]

Materials:

-

Cell line of interest (e.g., neutrophils, cancer cell lines)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-citrullinated Histone H3 (e.g., targeting citrullination at R2, R8, R17). Recommended dilution: 1:1000.[12]

-

Primary antibody: Anti-Histone H3 (as a loading control). Recommended dilution: 1:2000-1:16000.[1]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time.

-

Induce PAD activity if necessary (e.g., with a calcium ionophore like A23187).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Denature protein lysates by boiling in SDS-PAGE sample buffer.

-

Load equal amounts of protein (e.g., 10-25 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody against total histone H3 as a loading control.

Neutrophil Isolation and NETosis Induction Assay

This protocol describes the isolation of human neutrophils and the induction of Neutrophil Extracellular Traps (NETs) to study the effect of PAD inhibitors.[4][13][14][15]

Materials:

-

Fresh human whole blood collected in heparinized tubes

-

Density gradient medium (e.g., Ficoll-Paque)

-

Red blood cell lysis buffer

-

RPMI 1640 medium

-

Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing agent

-

DNA-binding fluorescent dye (e.g., SYTOX Green)

-

This compound

-

Fluorescence microscope or plate reader

Procedure: Neutrophil Isolation:

-

Dilute the whole blood with an equal volume of PBS.

-

Carefully layer the diluted blood over the density gradient medium in a centrifuge tube.

-

Centrifuge at 800 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layers, leaving the neutrophil/red blood cell pellet.

-

Resuspend the pellet and lyse the red blood cells using a hypotonic lysis buffer.

-

Wash the remaining neutrophils with PBS and resuspend them in RPMI 1640 medium.

-

Determine cell number and viability using a hemocytometer and trypan blue exclusion.

NETosis Induction and Inhibition:

-

Seed the isolated neutrophils in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for 30 minutes at 37°C.

-

Add the DNA-binding dye (e.g., SYTOX Green) to all wells.

-

Induce NETosis by adding a stimulant such as PMA (e.g., 50-100 nM).

-

Monitor the increase in fluorescence over time (typically 2-4 hours) using a fluorescence plate reader.

-

Alternatively, visualize NET formation at specific time points using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA stained with the fluorescent dye.

Mandatory Visualization

Signaling Pathway: Neutrophil Extracellular Trap (NET) Formation

The following diagram illustrates the signaling pathway leading to NETosis and the point of intervention for PAD inhibitors like this compound.

Caption: Signaling pathway of NETosis and inhibition by this compound.

Experimental Workflow: Screening and Characterization of PAD Inhibitors

This diagram outlines a logical workflow for the identification and characterization of novel PAD inhibitors, a process for which this compound serves as a valuable reference compound.

Caption: A typical workflow for the discovery of new PAD inhibitors.

Conclusion

This compound is a potent, second-generation, irreversible pan-PAD inhibitor with improved cellular and in vivo activity compared to its predecessor. Its well-characterized mechanism of action and inhibitory profile make it an invaluable tool for researchers investigating the roles of PAD enzymes in health and disease. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the effective use of this compound in the laboratory and to aid in the broader effort of developing novel therapeutics targeting protein citrullination. As research in this field continues to expand, this compound will undoubtedly remain a critical compound for elucidating the complex biology of PADs.

References

- 1. Histone H3 antibody (17168-1-AP) | Proteintech [ptglab.com]

- 2. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Cit-Histone H3 (Arg2, Arg8, Arg17) Polyclonal Antibody (630-180ABBOMAX) [thermofisher.com]

- 6. stemcell.com [stemcell.com]

- 7. Peptidylarginine Deiminase Inhibitor Application, Using Cl-Amidine, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]

- 12. Citrullinated Histone H3 Antibody (Arg17) (E4O3F) CitH3 | Cell Signaling Technology [cellsignal.com]

- 13. Simplified Human Neutrophil Extracellular Traps (NETs) Isolation and Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for analysis of mouse neutrophil NETosis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

BB-Cl-Amidine: A Potent Inhibitor of the STING Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BB-Cl-Amidine has emerged as a potent small-molecule inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, a critical component of the innate immune system. This document provides a comprehensive technical overview of this compound's mechanism of action, its inhibitory effects on STING-mediated responses, and detailed experimental protocols for its characterization. Initially developed as a pan-peptidylarginine deiminase (PAD) inhibitor, this compound has been demonstrated to directly target and covalently modify STING, thereby blocking its activation and downstream signaling cascades. This inhibitory action is independent of its effects on PAD enzymes. The data presented herein, including quantitative analyses and detailed methodologies, are intended to serve as a valuable resource for researchers in immunology, inflammation, and drug discovery exploring the therapeutic potential of STING modulation.

Introduction to the STING Signaling Pathway

The cGAS-STING pathway is a crucial innate immune sensing mechanism that detects the presence of cytosolic double-stranded DNA (dsDNA), a signal of pathogen invasion or cellular damage.[1] Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein.[1][4] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[5][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other inflammatory cytokines.[3][5] STING activation also leads to the activation of the NF-κB pathway, further contributing to the pro-inflammatory response.[5] Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.[7][8]

This compound: From a PAD Inhibitor to a STING Antagonist

This compound was initially synthesized as a more cell-permeable and stable analog of Cl-amidine, a known pan-PAD inhibitor.[9] PADs are a family of enzymes that catalyze the conversion of arginine to citrulline, a post-translational modification implicated in various inflammatory conditions, including the formation of neutrophil extracellular traps (NETs).[9][10] While this compound effectively inhibits PADs and NETosis, subsequent research revealed a novel and potent inhibitory activity on the STING signaling pathway.[9][11]

Mechanism of Action: Covalent Modification and Inhibition of STING Oligomerization

This compound directly targets the STING protein.[7] Through a chemoproteomic approach, it was discovered that this compound covalently modifies STING on cysteine residue 148 (Cys148).[2][7] This modification is crucial for its inhibitory function. The covalent attachment of this compound to Cys148 prevents the oligomerization of STING, a critical step for its activation and the recruitment of downstream signaling components.[2][7] This mechanism is distinct from another reported STING inhibitor, H-151, which targets Cys91 to block palmitoylation.[7][12] Importantly, the inhibition of STING by this compound is independent of its activity as a PAD inhibitor, as demonstrated in PAD4-deficient cells where it still effectively blocks STING activation.[7]

References

- 1. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting STING oligomerization with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

- 4. Control of STING Agonistic/Antagonistic Activity Using Amine-Skeleton-Based c-di-GMP Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein-protein interactions in cGAS-STING pathway: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of cGAS and STING signaling during inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting STING oligomerization with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting the cGAS‐STING pathway in myeloid cells effectively improves myocardial healing related to TET2 deficiency‐induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Subcutaneous Injection of BB-Cl-Amidine in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of BB-Cl-Amidine, a pan-peptidylarginine deiminase (PAD) inhibitor, in various mouse models of disease.

Introduction

This compound is a second-generation, irreversible pan-PAD inhibitor with enhanced cellular potency and a longer in vivo half-life compared to its predecessor, Cl-Amidine.[1][2] It functions by covalently modifying a conserved cysteine residue in the active site of PAD enzymes, thereby inhibiting the conversion of arginine to citrulline.[1] This mechanism of action makes this compound a valuable tool for studying the role of citrullination and PAD enzymes in various physiological and pathological processes, particularly in autoimmune and inflammatory diseases. Preclinical studies in mouse models of lupus, rheumatoid arthritis, and type 1 diabetes have demonstrated its therapeutic potential.[1][3][4]

Data Presentation

In Vivo Administration Parameters of this compound in Mouse Models

| Mouse Model | Disease | Dosage | Frequency | Vehicle | Duration | Reference |

| NOD | Type 1 Diabetes | 1 µg/g body weight | 6 times per week | 25% DMSO in PBS | Up to 25 weeks | [1][2] |

| MRL/lpr | Lupus | 1 mg/kg | Daily | 25% DMSO in PBS | 6 weeks (from 8 to 14 weeks of age) | [3][4] |

| C57BL/6 | Pharmacokinetics | 1 mg/kg | Single injection | Not specified | Not applicable | [3][5] |

In Vitro Potency of this compound

| Parameter | Value | Cell Line/Enzyme | Reference |

| Cellular EC50 | 8.8 ± 0.6 µM | U2OS | [5] |

| In vivo half-life | 1.75 hours | C57BL/6 mice | [1] |

Signaling Pathway

This compound acts as a pan-inhibitor of Peptidylarginine Deiminases (PADs). By blocking PAD activity, it prevents the conversion of arginine residues on proteins to citrulline. This has several downstream effects, including the inhibition of Neutrophil Extracellular Trap (NET) formation, a process implicated in the pathogenesis of various autoimmune diseases. Additionally, this compound can modulate T-cell mediated immune responses, promoting a shift from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype. It has also been suggested to influence other signaling pathways such as NF-κB and HIPPO.

Caption: Signaling Pathway of this compound.

Experimental Protocols

Preparation of this compound for Subcutaneous Injection

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (25-27 gauge)

-

Vortex mixer

-

Water bath or heating block (optional)

-

Sonicator (optional)

Procedure:

-

Vehicle Preparation: Prepare a sterile solution of 25% DMSO in PBS. For example, to make 1 ml of vehicle, mix 250 µl of sterile DMSO with 750 µl of sterile PBS.

-

Calculating the Amount of this compound: Determine the total volume of the dosing solution needed based on the number of mice, their average weight, the dosage, and the injection volume.

-

Dissolving this compound:

-

Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the 25% DMSO in PBS vehicle to the tube.

-

Vortex the tube vigorously to dissolve the compound.

-

If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.[6][7] Ensure the solution is clear before proceeding.

-

-

Final Preparation:

-

Draw the this compound solution into sterile syringes using a new sterile needle for each injection.

-

Ensure there are no air bubbles in the syringe.

-

Subcutaneous Injection Procedure in Mice

Materials:

-

Mouse restraint device (optional)

-

Prepared syringe with this compound solution

-

70% ethanol and sterile gauze (optional for disinfecting the injection site)

-

Sharps container

Procedure:

-

Animal Restraint: Securely restrain the mouse. This can be done manually by scruffing the neck and back skin to immobilize the head and body, or by using a restraint device.

-

Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

-

Injection:

-

Lift the skin to form a "tent".

-

Insert a 25-27 gauge sterile needle, bevel up, into the base of the tented skin, parallel to the spine.

-

Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle and syringe.

-

Slowly inject the this compound solution.

-

Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.

-

-

Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Experimental Workflow Example: this compound in a Lupus Mouse Model (MRL/lpr)

This workflow outlines a typical experiment to evaluate the efficacy of this compound in the MRL/lpr mouse model of lupus.

Caption: Experimental Workflow for this compound in MRL/lpr Mice.

References

- 1. animalcare.ubc.ca [animalcare.ubc.ca]

- 2. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

How to prepare BB-Cl-Amidine stock solution for laboratory use.

For Researchers, Scientists, and Drug Development Professionals

Introduction

BB-Cl-Amidine is a potent, irreversible, and cell-permeable pan-inhibitor of Peptidylarginine Deiminases (PADs). PADs are a family of enzymes that catalyze the conversion of arginine residues to citrulline on proteins. This post-translational modification, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including gene regulation, inflammation, and the formation of Neutrophil Extracellular Traps (NETs). Dysregulation of PAD activity has been implicated in several autoimmune diseases, cancers, and inflammatory conditions. This compound is a valuable research tool for studying the roles of PADs and protein citrullination in these processes. Additionally, this compound has been identified as an inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, expanding its utility in immunological research.

These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in key laboratory experiments.

Data Presentation

Physicochemical Properties and Solubility

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₆ClN₅O | [1] |

| Molecular Weight | 459.98 g/mol | [1] |

| CAS Number | 1802637-39-3 | [1] |

Stock Solution Preparation and Storage

| Solvent | Solubility | Recommended Stock Concentration | Storage |

| DMSO | ≥ 100 mg/mL (≥ 217.41 mM) | 10-50 mM | -20°C for up to 1 month; -80°C for up to 6 months[2][3] |

| DMF | ~20 mg/mL | 10-40 mM | -20°C for short-term; -80°C for long-term |

| Ethanol | ~25 mg/mL | 10-50 mM | -20°C for short-term; -80°C for long-term |

Note: For in vivo studies, working solutions are often prepared by diluting the DMSO stock in vehicles such as corn oil or a mixture of PEG300, Tween-80, and saline.[2] It is recommended to prepare fresh working solutions for each experiment.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Bring the this compound powder and DMSO to room temperature.

-

Calculate the required amount of this compound and DMSO to prepare the desired stock concentration (e.g., for 1 mL of a 10 mM stock solution, use 4.6 mg of this compound).

-

Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[2]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]

Protocol 2: Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic effects of this compound on a specific cell line.

Materials:

-

Cells of interest (e.g., U2OS osteosarcoma cells)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT or XTT reagent

-

Solubilization buffer (for MTT assay)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time period (e.g., 72 hours).[4]

-

After incubation, add the MTT or XTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for the recommended time to allow for the conversion of the reagent by viable cells.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50 value. The EC50 for U2OS cells is approximately 8.8 µM.

Protocol 3: Western Blot Analysis of Protein Citrullination

Objective: To assess the inhibitory effect of this compound on intracellular protein citrullination.

Materials:

-

Cells capable of citrullination (e.g., HEK293T cells overexpressing a PAD enzyme, or neutrophils)

-

This compound stock solution

-

Calcium ionophore (e.g., A23187 or ionomycin) to induce citrullination

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-pan-citrulline antibody

-

Anti-citrullinated histone H3 antibody

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate the cells and allow them to grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).

-

Induce citrullination by treating the cells with a calcium ionophore (e.g., 4 µM A23187) for a short period (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against citrullinated proteins or citrullinated histone H3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Protocol 4: Neutrophil Extracellular Trap (NET) Formation Assay

Objective: To visualize and quantify the inhibition of NET formation by this compound.

Materials:

-

Freshly isolated human or murine neutrophils

-

This compound stock solution

-

NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Cell culture medium (e.g., RPMI 1640)

-

Black-walled 96-well imaging plates

-

Fluorescent DNA dye impermeable to live cells (e.g., SYTOX Green)

-

Fluorescence microscope

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., using Polymorphprep™ or Ficoll-Paque™). Ensure high purity and viability of the isolated neutrophils.

-

Cell Seeding: Resuspend the isolated neutrophils in cell culture medium and seed them into the wells of a black-walled 96-well plate at a density of 1-2 x 10⁵ cells/well. Allow the cells to rest for 30 minutes at 37°C.

-

Inhibitor Treatment: Pre-incubate the neutrophils with various concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.

-

NET Induction: Add the NET-inducing stimulus (e.g., 100 nM PMA) to the wells.

-

Staining: Immediately add the cell-impermeable DNA dye (e.g., SYTOX Green to a final concentration of 0.2-0.5 µM) to all wells.

-

Image Acquisition: Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Acquire fluorescence images at regular intervals (e.g., every 30 minutes for 3-4 hours) using a fluorescence microscope equipped with a plate reader and environmental control.

-

Quantification: Analyze the images using software such as ImageJ or CellProfiler. Quantify the area of SYTOX Green fluorescence per field of view or count the number of NET-releasing cells. Normalize the results to the positive control (PMA stimulation without inhibitor).

Visualizations

Caption: this compound inhibits both PAD-mediated citrullination and STING signaling.

Caption: General workflow for preparing and using this compound in vitro.

References

- 1. DNA Area and NETosis Analysis (DANA): a High-Throughput Method to Quantify Neutrophil Extracellular Traps in Fluorescent Microscope Images - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simplified Human Neutrophil Extracellular Traps (NETs) Isolation and Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. content.protocols.io [content.protocols.io]

Application of BB-Cl-Amidine in systemic lupus erythematosus (SLE) research.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and tissue damage in various organs. A growing body of evidence implicates the excessive formation of Neutrophil Extracellular Traps (NETs) in the pathogenesis of SLE. NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins released by activated neutrophils. In SLE, these NETs can act as a source of autoantigens, stimulate the production of type I interferons (IFNs), and contribute to vasculopathy and organ damage.

Peptidylarginine deiminases (PADs), particularly PAD4, play a critical role in NET formation by catalyzing the citrullination of histones, which is essential for chromatin decondensation. BB-Cl-Amidine is a potent and specific inhibitor of PAD4. Its application in preclinical SLE research, particularly in lupus-prone mouse models, has demonstrated significant therapeutic potential by targeting the NETosis pathway. This document provides detailed application notes and protocols for the use of this compound in SLE research.

Mechanism of Action

This compound is an irreversible inhibitor of PAD enzymes. It covalently modifies a conserved cysteine residue in the active site of PADs, thereby preventing the conversion of arginine to citrulline.[1] In the context of SLE, the inhibition of PAD4 by this compound disrupts the citrullination of histones, a crucial step in the formation of NETs.[2][3] By blocking NET formation, this compound mitigates several pathological processes in lupus, including the externalization of autoantigens, the production of type I interferons, and subsequent endothelial dysfunction and organ damage.[2][4][5]

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound in MRL/lpr Mice

| Parameter | Vehicle Control | This compound (1 mg/kg/day) | Fold Change/Percent Reduction | Reference |

| Ex vivo Spontaneous NET Formation (% NETting cells) | ~15% | ~5% | ~67% reduction | [2] |

| Ex vivo PMA-induced NET Formation (% NETting cells) | ~40% | ~15% | ~62.5% reduction | [2] |

| Proteinuria (mg/dL at 14 weeks) | ~300 | ~100 | ~67% reduction | [2] |

| Glomerular IgG Deposition Score (0-3+) | ~2.5 | ~1.0 | ~60% reduction | [2] |

| Glomerular C3 Deposition Score (0-3+) | ~2.0 | ~0.8 | ~60% reduction | [2] |

| Endothelium-Dependent Vasorelaxation (% relaxation) | ~40% | ~70% | ~75% improvement | [2] |

| Skin Disease Score (0-3) | ~2.0 | ~0.5 | ~75% reduction | [4] |

| Type I IFN-regulated gene expression (fold change) | 1 | <0.5 | >50% reduction | [2][4] |

Table 2: Comparative Potency of PAD Inhibitors

| Inhibitor | Target PADs | Cellular EC50 (U2OS cells) | In Vivo Half-life | Reference |

| Cl-amidine | Pan-PAD | >200 µM | ~15 minutes | [1][6] |

| This compound | Pan-PAD (preference for PAD4) | 8.8 ± 0.6 µM | ~1.75 hours | [1][6][7] |

Experimental Protocols

Protocol 1: In Vivo Treatment of MRL/lpr Mice with this compound

Objective: To evaluate the therapeutic efficacy of this compound in a spontaneous mouse model of lupus.

Materials:

-

MRL/lpr mice (female, 8 weeks of age)

-

This compound

-

Vehicle (e.g., 25% DMSO in PBS)

-

Syringes and needles for subcutaneous injection

-

Metabolic cages for urine collection

-

Urine analysis test strips or ELISA kits for proteinuria measurement

-

Calipers for measuring skin lesions (optional)

Procedure:

-

House MRL/lpr mice in a specific pathogen-free facility.

-

At 8 weeks of age, randomly assign mice to a vehicle control group and a this compound treatment group.

-

Prepare the this compound solution in the vehicle at a concentration suitable for a daily dose of 1 mg/kg.[2] A 10-fold lower dose is used compared to Cl-amidine due to its higher potency.[2]

-

Administer this compound (1 mg/kg) or vehicle daily via subcutaneous injection for a period of 6 weeks (from 8 to 14 weeks of age).[2][4]

-

Monitor the health of the mice daily.

-

At weekly intervals, assess disease progression:

-

Proteinuria: Place mice in metabolic cages for 24-hour urine collection. Measure protein concentration using a suitable method.

-

Skin Disease: Score the severity of skin lesions on a scale of 0 to 3 (0 = no lesions, 1 = mild, 2 = moderate, 3 = severe).

-

-

At the end of the treatment period (14 weeks of age), euthanize the mice and collect blood, spleen, kidneys, and skin for further analysis (e.g., autoantibody levels, histopathology, gene expression).

Protocol 2: Ex Vivo Neutrophil Extracellular Trap (NET) Formation Assay

Objective: To assess the effect of in vivo this compound treatment on the ability of neutrophils to form NETs.

Materials:

-

Bone marrow or peripheral blood from treated and control MRL/lpr mice

-

Ficoll-Paque or density gradient medium for neutrophil isolation

-

RPMI 1640 medium

-

Fetal bovine serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) as a NET inducer

-

DNA-binding fluorescent dye (e.g., Sytox Green, PicoGreen)

-

Antibodies for immunofluorescence (e.g., anti-myeloperoxidase (MPO), anti-citrullinated histone H3)

-

Fluorescence microscope or plate reader

Procedure:

-

Isolate neutrophils from the bone marrow or peripheral blood of euthanized mice from Protocol 1 using density gradient centrifugation.

-

Resuspend purified neutrophils in RPMI 1640 medium supplemented with 2% FBS.

-

Seed the neutrophils onto glass coverslips in a 24-well plate at a density of 2 x 10^5 cells/well.

-

Allow the cells to adhere for 1 hour at 37°C in a 5% CO2 incubator.

-

For induced NETosis, stimulate the cells with PMA (e.g., 50 nM) for 4 hours. For spontaneous NETosis, incubate without PMA.

-

After incubation, fix the cells with 4% paraformaldehyde.

-

To visualize NETs, incubate the cells with a cell-impermeable DNA-binding dye (e.g., Sytox Green) that will stain the extracellular DNA of the NETs.

-

For more detailed analysis, perform immunofluorescence staining for NET components such as MPO and citrullinated histone H3.

-

Capture images using a fluorescence microscope.

-

Quantify NET formation by measuring the area of fluorescent signal using image analysis software (e.g., ImageJ) or by counting the number of NET-forming cells relative to the total number of cells.

Mandatory Visualizations

Caption: Signaling pathway of this compound in SLE.

Caption: Experimental workflow for evaluating this compound.

References

- 1. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Topical Administration of Peptidylarginine Deiminase Inhibitors in Murine Lupus - ACR Meeting Abstracts [acrabstracts.org]

- 4. Peptidylarginine Deiminase Inhibition Mitigates NET Formation and Protects Against Kidney, Skin, and Vascular Disease in Lupus-Prone MRL/Lpr Mice - ACR Meeting Abstracts [acrabstracts.org]

- 5. The Role of Neutrophil Extracellular Traps (NETs) in the Pathogenesis of Systemic Lupus Erythematosus and Antiphospholipid Syndrome [mdpi.com]

- 6. researchgate.net [researchgate.net]